2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound characterized by the presence of a triazole ring, a chlorinated phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorinated Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chloro-3-(trifluoromethyl)phenyl group.
Addition of the Ethan-1-ol Group: The final step involves the addition of an ethan-1-ol group to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorinated phenyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-chloro-3-(trifluoromethyl)phenyl}-1H-1,2,3-triazole: Lacks the ethan-1-ol group.
2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}acetic acid: Contains an acetic acid group instead of ethan-1-ol.
Uniqueness
2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is unique due to the presence of both the triazole ring and the ethan-1-ol group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields.
Biological Activity
The compound 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a triazole ring, along with the chloro and trifluoromethyl substituents, suggests a diverse range of interactions with biological targets. This article aims to compile and analyze the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H10ClF3N3O, with a molecular weight of approximately 292.67 g/mol. Its structure includes a triazole moiety which is known for its role in various pharmacological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds containing triazole structures, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific activities of this compound are summarized below.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds similar to this compound show promising IC50 values against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with values ranging from 3.6 µM to 11.0 µM . This suggests a potential for further development as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects may involve:
- Cell Cycle Arrest : Studies have shown that treatment with related triazole compounds can induce cell cycle arrest in the G0/G1 and G2/M phases without inhibiting MDM2-p53 interactions . This indicates a p53-independent pathway for inducing apoptosis.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds structurally similar to this compound have shown activity against various bacterial strains and fungi . Specific studies have reported effective concentrations that inhibit microbial growth significantly.
Case Studies
Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:
- Case Study on Anticancer Properties : A study evaluated the effects of a series of triazole derivatives on HeLa cells (cervical cancer). The results indicated a concentration-dependent increase in apoptosis markers when treated with these compounds .
- Antimicrobial Efficacy : In another investigation, a related triazole compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at low micromolar concentrations .
Properties
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-10-2-1-8(5-9(10)11(13,14)15)18-6-7(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUEYZNJKLVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCO)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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